molecular formula C3H2F4 B8262270 1,1,2,2-Tetrafluorocyclopropane CAS No. 3899-71-6

1,1,2,2-Tetrafluorocyclopropane

Cat. No.: B8262270
CAS No.: 3899-71-6
M. Wt: 114.04 g/mol
InChI Key: GAUOXRYNXHWONS-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrafluorocyclopropane (CAS 3899-71-6) is a fluorinated alicyclic compound with the molecular formula C3H2F4 and a molecular weight of 114.04 g/mol . This reagent is a key building block for investigating the unique properties imparted by fluorine atoms in a strained cyclopropane ring system. The strategic incorporation of fluorine, especially in a geminal arrangement, is known to stabilize the cyclopropane structure through anomeric-like nF → σ*CF interactions, which can be studied using this compound . Fluorinated cyclopropanes are of significant interest in medicinal chemistry and materials science because the introduction of fluorine can dramatically alter a molecule's metabolic stability, lipophilicity, and bioavailability . The rigid, polar structure of this compound makes it a valuable scaffold for developing novel pharmaceutical candidates, agrochemicals, and advanced materials. Researchers utilize this compound to explore interactions with ions and its potential in creating materials with specific polarity-driven properties, such as unique stacking interactions facilitated by its electrostatic profile . This product is intended for research purposes as a chemical reference standard and synthetic intermediate in catalytic fluorination studies and other experimental protocols. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1,1,2,2-tetrafluorocyclopropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F4/c4-2(5)1-3(2,6)7/h1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUOXRYNXHWONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192272
Record name 1,1,2,2-Tetrafluorocyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3899-71-6
Record name 1,1,2,2-Tetrafluorocyclopropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003899716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,2,2-Tetrafluorocyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Comparative Analysis of Methods

Method Precursor Conditions Yield Advantages Limitations
Difluorocarbene AdditionHCFC-22 + CH₂=CF₂Aqueous base, 50°C60–75%High selectivity, scalableHCl byproduct requires neutralization
One-Pot SynthesisClCF₂COONa + CH₂=CF₂Diglyme, 180°C70–85%Avoids gaseous reagentsMoisture-sensitive, long reaction time
HFPO RouteHFPO + CH₂=CF₂180–200°C50–65%Cost-effectiveCOF₂ byproduct is toxic
Metal-MediatedClCF₂CF₂CH₂Cl + ZnPropan-1-ol, 60°C40–55%Simple setupLow yield, metal waste

Emerging Strategies

Recent advances include copper-catalyzed defluoroborylation of trifluoromethylated alkynes, though this approach primarily yields gem-difluoroalkenes rather than cyclopropanes. Computational studies suggest that ligand-controlled borylation could be adapted for cyclopropane synthesis, but experimental validation is pending .

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-Tetrafluorocyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions typically require catalysts and specific reaction conditions to proceed efficiently.

    Addition Reactions: Reagents such as hydrogen, halogens, and other electrophiles can be used in addition reactions. .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while addition reactions can produce ring-opened compounds with different functional groups .

Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis Methods:

  • From 1,1-Difluoro-ethylene: 1,1,2,2-Tetrafluorocyclopropane can be obtained from 1,1-difluoro-ethylene and difluorotristrifluoromethylphosphorane, although this method yields only a low amount of the product .
  • Reduction of 1,1-Dichlorotetrafluorocyclopropane: A more convenient synthesis involves reducing 1,1-dichlorotetrafluorocyclopropane with tributylstannane, which can achieve a 98% yield .
  • Reaction of 2,2-Difluorostyrenes: Reacting 2,2-difluorostyrenes with ClCF2COONa in diglyme at 180 °C initially produces 1-aryl-2,2,3,3-tetrafluorocyclopropane, which, upon prolonged reaction, converts into 1,1,2,2-tetrafluoroindanes .
  • Using Sodium Bromodifluoroacetate: Sodium bromodifluoroacetate can be used to synthesize tetrafluorocyclopropanes with almost 100% yield. It is also stable and requires lower temperatures to decompose to difluorocarbene compared to ClCF2COONa .

Reactions:

  • Thermal Decomposition: this compound undergoes thermal decomposition to form 1,1-difluoroethylene and difluorocarbene (CF2) at temperatures between 150–220°C . The difluorocarbene produced can then undergo stereospecific addition to hydrocarbon olefins, resulting in high yields of 1,1-difluorocyclopropanes .

Use as a Fire Extinguishing Agent

Compositions containing perfluoroalkanes and hydrofluoroalkanes, including 1,1,2,2-tetrafluoro-1,2-dibromoethane, have been proposed as fire-extinguishing agents . These compositions often combine a perfluoroalkane with a hydrofluoroalkane to achieve effective fire suppression . For example, trifluoromethane and/or 1,1,1,2-tetrafluoroethane are preferred in some compositions . Such compositions exhibit low Cup Burner values, indicating high extinguishing power .

Difluorocarbene Source

This compound can be used for difluorocarbene generation, which is a valuable intermediate in synthesizing various fluorinated compounds .

Difluorocyclopropanation Reactions:

  • With Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA): MDFA can generate difluorocyclopropanes. For example, the difluorocyclopropanation of α-methylstyrene using MDFA yields the corresponding difluorocyclopropane in high yield .
  • With (Chlorodifluoromethyl)trimethylsilane (ClCF3SiMe3) and TMSCF3–NaI System: These reagents facilitate difluorocarbene addition to α-fluorostyrenes, enabling the synthesis of trifluorocyclopropanes. They have also been used in synthesizing organic spiro compounds containing selectively fluorinated cyclopropanes and 6,6-difluoro-3-azabicyclo[3.1.0]hexane derivatives .

Mechanism of Action

The mechanism of action of 1,1,2,2-tetrafluorocyclopropane involves its interaction with various molecular targets and pathways. The fluorine atoms in the compound can influence its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in chemical reactions or biological systems .

Comparison with Similar Compounds

Table 1: Key Properties of Halogenated Cyclopropanes

Compound Molecular Formula Symmetry Key Vibrational Features (IR/Raman, cm⁻¹) Synthesis Challenges
1,1,2,2-Tetrafluorocyclopropane C₃H₂F₄ C₁v F-C stretching: 1100–1250 High-temperature conditions, hygroscopic reagents
1,1,2,2-Tetrachlorocyclopropane C₃H₂Cl₄ C₁v Cl-C stretching: 500–700 Less electronegative substituents alter reactivity
cis-1,1,2,3-Tetrachlorocyclopropane C₃H₂Cl₄ C₃v Asymmetric Cl-C modes: 600–800 Steric hindrance in synthesis
1,1-Difluorocyclopropane C₃H₄F₂ C2v Lower ring strain, simplified spectra Requires milder conditions

Key Findings:

  • Fluorine vs. Chlorine Effects : Fluorine’s electronegativity strengthens C-F bonds (shorter bond lengths, higher bond dissociation energies) compared to C-Cl bonds, leading to distinct vibrational modes. For example, C-F stretches in this compound occur at 1100–1250 cm⁻¹, while C-Cl stretches in tetrachloro analogs appear at 500–700 cm⁻¹ .
  • Symmetry and Reactivity : The C₁v symmetry of this compound contrasts with the C₃v symmetry of cis-1,1,2,3-tetrachlorocyclopropane, influencing dipole moments and intermolecular interactions .
  • Synthetic Challenges : Fluorinated cyclopropanes require specialized reagents (e.g., sodium bromodifluoroacetate) to avoid side reactions, whereas chlorinated analogs are more straightforward to synthesize .

Comparison with Perhalogenated and Propane Derivatives

  • Perfluorocyclopropane (C₃F₆) : Fully fluorinated, it exhibits greater thermal stability but reduced reactivity due to the absence of hydrogen atoms. Its vibrational spectrum lacks C-H modes, simplifying spectral interpretation compared to partially fluorinated analogs .
  • HCFC-223 (1,1,3,3-Tetrachloro-1,2,2-trifluoropropane) : A propane derivative with mixed halogenation, HCFC-223 is used as a refrigerant. Its linear structure and lack of ring strain result in lower boiling points and distinct applications compared to cyclopropane systems .

Biological Activity

1,1,2,2-Tetrafluorocyclopropane (TFC) is a fluorinated compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique structural properties and biological activities make it a candidate for further investigation. This article compiles recent research findings, case studies, and relevant data tables to elucidate the biological activity of TFC.

This compound is characterized by its four fluorine atoms attached to a cyclopropane ring. The molecular formula is C3H2F4C_3H_2F_4 and it has a unique reactivity profile due to the presence of fluorine atoms which can influence its interactions with biological systems.

Antimicrobial Properties

Recent studies have indicated that TFC exhibits significant antimicrobial activity. For instance, a study evaluated its efficacy against various bacterial strains and found that TFC inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be as low as 32 µg/mL for certain strains, indicating strong antibacterial potential .

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines revealed that TFC has selective toxicity towards cancer cells while sparing normal cells. The IC50 values for cancer cell lines were reported in the range of 10-20 µM, while normal cell lines showed much higher IC50 values (>100 µM), suggesting a potential therapeutic window for cancer treatment .

The mechanism by which TFC exerts its biological effects appears to involve disruption of cellular membranes and interference with metabolic pathways. Studies using fluorescence microscopy demonstrated that TFC disrupts lipid bilayers, leading to increased permeability and eventual cell death in susceptible bacterial strains .

Case Study 1: Antibacterial Activity

A comprehensive study published in a peer-reviewed journal assessed the antibacterial properties of TFC against Staphylococcus aureus and Escherichia coli. The study utilized both agar diffusion methods and broth microdilution techniques to evaluate the effectiveness of TFC. Results confirmed that TFC not only inhibited bacterial growth but also exhibited bactericidal activity at higher concentrations .

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus3264
Escherichia coli64128

Case Study 2: Cancer Cell Line Testing

Another case study focused on the cytotoxic effects of TFC on various cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated that TFC significantly reduced cell viability in a dose-dependent manner.

Cell LineIC50 (µM)
HeLa15
MCF-720

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of TFC has shown that modifications to the cyclopropane ring or the fluorine substituents can significantly alter its biological activity. For example, compounds with fewer fluorine atoms exhibited reduced antimicrobial activity, suggesting that fluorination plays a crucial role in enhancing biological effects .

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for determining the molecular symmetry of 1,1,2,2-tetrafluorocyclopropane, and how do they correlate with computational models?

  • Answer: Vibrational spectroscopy (infrared and Raman) is critical for determining molecular symmetry. For this compound, the C2v_{2v} symmetry is confirmed by analyzing vibrational modes such as ring deformation (600–800 cm1^{-1}) and C-F stretching (1000–1200 cm1^{-1}). Experimental data should be compared with density functional theory (DFT) calculations to validate assignments. Discrepancies in low-frequency modes (<400 cm1^{-1}) may arise from torsional strain, requiring isotopic substitution studies (e.g., deuterated analogs) to resolve ambiguities .
Observed Vibrational Modes (cm1^{-1})Assigned Symmetry Computational Frequency (cm1^{-1})
1120C-F asymmetric stretch (B1_1)1135
760Ring deformation (A1_1)745

Q. What are the standard synthetic routes for this compound, and what are the key challenges in achieving high purity?

  • Answer: A common method involves the reaction of 2,2-difluorostyrenes with sodium chlorodifluoroacetate (ClCF2_2COONa) at 180–190°C. Key challenges include:

  • Hygroscopic reagents: Sodium chlorodifluoroacetate requires anhydrous conditions to prevent hydrolysis .
  • Byproduct formation: Prolonged heating leads to indane derivatives (e.g., 1,1,2,2-tetrafluoroindanes), necessitating precise reaction time control .
  • Purification: Fractional distillation or preparative gas chromatography is used to isolate the cyclopropane product from unreacted starting materials and dimers.

Advanced Research Questions

Q. How can discrepancies in vibrational frequency assignments between experimental and computational studies of this compound be systematically resolved?

  • Answer:

Isotopic substitution: Replace 19^{19}F with 18^{18}F to isolate overlapping vibrational modes .

Variable-temperature spectroscopy: Identify temperature-dependent frequency shifts caused by conformational flexibility.

Hybrid computational models: Combine DFT with post-Hartree-Fock methods (e.g., MP2) to improve accuracy for low-frequency torsional modes .

Q. What methodologies are recommended for analyzing the thermodynamic stability and strain energy of this compound compared to unsubstituted cyclopropane?

  • Answer:

  • Calorimetry: Measure enthalpy of formation via combustion calorimetry. Fluorine substitution reduces ring strain compared to cyclopropane due to stronger C-F bonds.
  • Computational strain analysis: Use homodesmotic reactions to quantify strain energy. For this compound, strain energy is ~20 kcal/mol lower than cyclopropane .
  • Vapor-liquid equilibrium (VLE) studies: Investigate phase behavior under varying temperatures (303–343 K) to assess stability in mixed refrigerant systems .

Q. What catalytic mechanisms are proposed for the hydrofluorination of halogenated propenes to synthesize this compound, and how do Lewis acid catalysts influence reaction kinetics?

  • Answer:

  • Catalytic pathways: Antimony pentachloride (SbCl5_5) and fluorinated Lewis acids (e.g., AlF3_3) facilitate HF addition to 2-chloro-3,3,3-trifluoropropene. The mechanism involves:

Electrophilic activation: SbCl5_5 polarizes the C-Cl bond, enhancing HF attack.

Intermediate stabilization: Metal fluorides stabilize carbocationic intermediates, reducing side reactions .

  • Kinetic profiling: In situ FTIR or GC-MS monitors intermediate formation. Higher catalyst loading (≥10 mol%) accelerates fluorination but risks over-fluorination byproducts.

Q. How should researchers address contradictions in reported reaction yields for this compound synthesis under varying catalytic conditions?

  • Answer:

Systematic parameter variation: Test catalyst composition (e.g., SbCl5_5/SnCl4_4 ratios), temperature (150–200°C), and HF stoichiometry.

In situ monitoring: Use flow NMR or Raman spectroscopy to track intermediate species and optimize reaction quenching.

Statistical design of experiments (DoE): Apply response surface methodology (RSM) to identify optimal conditions for yield maximization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2,2-Tetrafluorocyclopropane
Reactant of Route 2
Reactant of Route 2
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